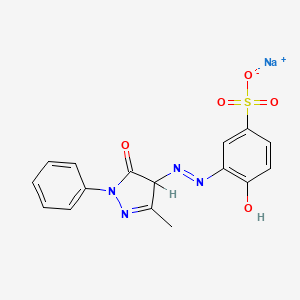
MORDANT ORANGE 37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mordant Orange 37: is a synthetic dye belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in textile dyeing and printing due to its ability to form strong bonds with fabrics, resulting in vibrant and long-lasting colors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Mordant Orange 37 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction is carried out under acidic conditions, usually with hydrochloric acid and sodium nitrite, followed by the addition of the coupling component in an alkaline medium .
Industrial Production Methods: : Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: : Mordant Orange 37 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Substitution reactions can occur at the aromatic rings of this compound, often facilitated by electrophilic or nucleophilic reagents.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of aromatic amines .
Applications De Recherche Scientifique
Chemistry: : Mordant Orange 37 is used as a model compound in studies of dye chemistry, including investigations into the mechanisms of dye adsorption and degradation .
Biology: : In biological research, this compound is used as a staining agent for tissues and cells, helping to visualize structures under a microscope .
Industry: : In the textile industry, this compound is widely used for dyeing fabrics, particularly those made of wool and silk. It is also used in the production of colored paper and leather .
Mécanisme D'action
The mechanism of action of Mordant Orange 37 involves the formation of a coordination complex with metal ions, which then binds to the fabric or tissue. The molecular targets and pathways involved in this process include the formation of stable metal-dye complexes and the interaction of these complexes with the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds similar to Mordant Orange 37 include other azo dyes such as Mordant Orange 1, Direct Orange 26, and Acid Orange 7 .
Uniqueness: : this compound is unique in its ability to form strong and stable complexes with metal ions, which enhances its dyeing properties. Compared to other azo dyes, it offers better color fastness and a wider range of shades .
Propriétés
Numéro CAS |
6441-98-1 |
|---|---|
Formule moléculaire |
C16H14N4O5S |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H14N4O5S/c1-10-15(16(22)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(26(23,24)25)7-8-14(13)21/h2-9,15,21H,1H3,(H,23,24,25) |
Clé InChI |
YSDKKYUWKXPOPQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















